6-Sialyl-N-acetyllactosamine

Influenza virology Receptor-binding assay Sialylglycopolymer

6-Sialyl-N-acetyllactosamine (6′-SLN, CAS 78969-47-8) is the indispensable α2,6-sialoside for virology, glycobiology, and oncology. Its α2,6 linkage defines human influenza HA receptor specificity—substituting 3′-SLN abolishes binding. Sialidases absolutely discriminate 6′- vs 3′-linked substrates. The GlcNAc residue increases influenza HA affinity up to 10-fold over 6′-sialyllactose. For cancer biomarker validation, 6′-SLN quantifies α2,6-sialylation changes. Procure pure 6′-SLN to guarantee assay fidelity in glycan arrays, binding assays, and enzyme profiling. Never substitute isomers.

Molecular Formula C25H42N2O19
Molecular Weight 674.6 g/mol
CAS No. 78969-47-8
Cat. No. B12052689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sialyl-N-acetyllactosamine
CAS78969-47-8
Molecular FormulaC25H42N2O19
Molecular Weight674.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O
InChIInChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25-/m0/s1
InChIKeyRPSBVJXBTXEJJG-RAMSCCQBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sialyl-N-acetyllactosamine (6'-SLN, CAS 78969-47-8): Molecular Identity and Procurement Specifications


6-Sialyl-N-acetyllactosamine (6′-SLN) is a linear amino trisaccharide consisting of N-acetylneuraminic acid (sialic acid) linked via an α(2→6) bond to galactose, which is β(1→4)-linked to N-acetylglucosamine (LacNAc) [1]. With a molecular formula of C25H42N2O19 and a molecular weight of 674.6 g/mol, 6′-SLN serves as the terminal glycan motif on numerous glycoproteins and glycolipids, functioning as a specific ligand for sialic acid-binding proteins including influenza hemagglutinin and certain lectins [2][3]. Its precise α2,6-linkage stereochemistry defines its biological recognition profile, differentiating it from its α2,3-linked isomer, 3′-SLN [2].

Why 6-Sialyl-N-acetyllactosamine Cannot Be Substituted with 3′-SLN, 6′-SL, or Other Sialosides


In-class substitution of 6′-SLN with its structural isomers or truncated analogs introduces significant, experimentally validated functional divergence due to linkage-specific and carbohydrate-specific molecular recognition mechanisms. The α2,6- versus α2,3-linkage defines host tropism in influenza virology, with human-adapted viruses exhibiting orders-of-magnitude higher affinity for 6′-SLN over 3′-SLN [1]. Similarly, sialidase enzymes display absolute discrimination between 3′- and 6′-linked substrates [2]. Even among α2,6-linked sialosides, the presence of the N-acetylglucosamine (GlcNAc) residue in 6′-SLN confers up to an order of magnitude higher affinity for certain influenza hemagglutinins compared to 6′-sialyllactose (6′-SL), which lacks the GlcNAc moiety [3]. Consequently, substituting 6′-SLN with 3′-SLN, 6′-SL, or 3′-SL in any receptor-binding, enzymatic, or analytical assay would alter, abolish, or invalidate the biological readout, making compound-specific procurement essential for experimental fidelity.

Quantitative Evidence of 6-Sialyl-N-acetyllactosamine Functional Differentiation


Influenza A Virus Hemagglutinin Binding: 6′-SLN Exhibits Orders-of-Magnitude Higher Affinity for Human Strains Compared to 3′-SLN

In a competitive solid-phase assay using synthetic sialylglycopolymers, non-egg-adapted human influenza A and B viruses demonstrated strong binding to polyacrylic acid-conjugated 6′-SLN (P-6-SLN) but did not bind to P-3-SL (3′-sialyllactose) [1]. Conversely, avian influenza isolates displayed high binding affinity for P-3-SL and a two to three orders of magnitude lower affinity for P-6-SLN [1]. This stark contrast establishes 6′-SLN as a critical tool for distinguishing human-adapted from avian-adapted influenza receptor specificities.

Influenza virology Receptor-binding assay Sialylglycopolymer Hemagglutinin

H1 Influenza Hemagglutinin Discriminates 6′-SLN from 6′-Sialyllactose by an Order of Magnitude in Binding Affinity

Among α2,6-linked sialosides, the presence of the N-acetylglucosamine (GlcNAc) moiety in 6′-SLN confers significantly enhanced binding to certain influenza hemagglutinin subtypes. H1 strains bound α2,6-sialyl-N-acetyllactosamine (6′-SLN) with approximately an order of magnitude higher affinity than α2,6-sialyllactose (6′-SL), which terminates in glucose rather than GlcNAc [1]. This indicates that the full LacNAc core is a critical determinant of binding strength for H1 viruses.

Influenza virology Hemagglutinin Receptor specificity Glycan binding

Sialidase Enzymes Exhibit Absolute Specificity for 3′-Linked vs. 6′-Linked Sialyl-N-acetyllactosamine

In a systematic evaluation of sialidase substrate specificity, RgNanH (a bacterial sialidase) was found to be completely inactive against 6′-α-sialyl-N-acetyllactosamine (6′-SLN) while displaying robust activity against its 3′-linked counterpart, 3′-α-sialyl-N-acetyllactosamine (3′-SLN) [1]. Conversely, AkmNan0625 and AkmNan1835 sialidases were active against both 3′- and 6′-linked substrates [1]. This enzyme-specific discrimination provides a direct functional assay for distinguishing and quantifying these isomeric glycans.

Enzymology Sialidase Glycan analysis Substrate specificity

Tumor-Associated Elevation of α2,6-Sialyl-N-acetyllactosamine Structures in Transgenic Mouse Models

Analysis of glycan profiles in transgenic mouse models reveals a significant increase in Neu5Ac-α-(2,6)-Gal-β-(1,4)-GlcNAc (6′-SLN) levels during tumor development compared to non-tumor-bearing control animals . This observation aligns with the known upregulation of ST6Gal.I sialyltransferase in multiple cancer types and positions 6′-SLN as a measurable tumor-associated glycan epitope [1].

Cancer biomarker Tumor glycobiology Sialylation Mouse model

Viscumin Lectin Binds Preferentially to 6′-SLN-Terminated Gangliosides, Not to β-Galactosides Alone

Printed glycan array analysis of viscumin (mistletoe lectin I) revealed a specific binding preference for 6′-sialyl N-acetyllactosamine (6′SLN)-terminated gangliosides, revising the historical classification of this protein as a generic β-galactoside-binding lectin [1]. In the same assay, viscumin showed only weak interaction with parent neutral β-galactosides, including linear and branched oligolactosamines lacking the terminal α2,6-sialylation [1]. This finding demonstrates that 6′-SLN defines a distinct lectin recognition motif not recapitulated by non-sialylated or differently sialylated LacNAc structures.

Lectin binding Glycan array Viscumin Ganglioside

Validated Application Scenarios for 6-Sialyl-N-acetyllactosamine (6′-SLN)


Influenza Virus Receptor Specificity Profiling and Host Range Determination

As demonstrated by Gambaryan et al. (1997), 6′-SLN is an indispensable reagent for distinguishing human-adapted from avian-adapted influenza virus strains via hemagglutinin receptor-binding assays [1]. The compound should be used as a defined α2,6-linked sialoside standard in glycan array platforms, competitive binding assays, and hemagglutination inhibition studies to accurately assess pandemic potential and host tropism of emerging influenza isolates.

Sialidase Enzyme Characterization and Inhibitor Screening

The absolute discrimination between 3′-SLN and 6′-SLN exhibited by sialidases such as RgNanH (Table 3, Nature Communications, 2015) establishes 6′-SLN as a critical substrate control for enzyme specificity profiling [2]. Procurement of pure 6′-SLN is essential for validating sialidase linkage preference, calibrating activity assays, and screening for linkage-selective sialidase inhibitors with therapeutic potential.

Cancer Glycobiology and Tumor Biomarker Development

Elevated levels of α2,6-sialyl-N-acetyllactosamine structures during tumor progression, as reported in transgenic mouse models and human tissue studies, support the use of 6′-SLN as a reference standard for developing and validating lectin-based, antibody-based, or mass spectrometry-based assays targeting cancer-associated sialylation changes [3]. The compound enables accurate quantification and structural confirmation in glycoprofiling workflows.

Lectin Specificity Mapping and Glycan Array Construction

The specific recognition of 6′-SLN-terminated gangliosides by viscumin, as revealed by printed glycan array analysis (Shilova et al., 2022), underscores the necessity of including 6′-SLN in any comprehensive glycan array designed to map lectin or antibody specificities [4]. Researchers should procure 6′-SLN for constructing defined glycoconjugates or as a soluble competitor to validate α2,6-sialoside-dependent binding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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